molecular formula C21H26O5 B13411204 Tetrahydroxanthohumol

Tetrahydroxanthohumol

Cat. No.: B13411204
M. Wt: 358.4 g/mol
InChI Key: RNYWSIACWNMMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydroxanthohumol is a synthetic derivative of xanthohumol, a prenylated flavonoid found in the female flowers of the hop plant (Humulus lupulus). This compound has garnered significant attention due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroxanthohumol can be synthesized through the hydrogenation of xanthohumol. The process involves the use of hydrogen gas in the presence of a palladium catalyst under controlled conditions. This reaction reduces the double bonds in xanthohumol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation using enzyme systems derived from fungi. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroxanthohumol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities .

Mechanism of Action

Tetrahydroxanthohumol exerts its effects by antagonizing the peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor protein regulates gene expression related to glucose metabolism and fatty acid storage. By binding to PPARγ, this compound inhibits its activation, thereby reducing lipid accumulation and improving metabolic health .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher bioavailability and effectiveness in ameliorating metabolic disorders compared to its parent compound, xanthohumol. Its ability to accumulate in higher concentrations in the liver, muscle, and plasma makes it a more potent therapeutic agent .

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbutyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C21H26O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h5-6,8-9,12-13,22,24-25H,4,7,10-11H2,1-3H3

InChI Key

RNYWSIACWNMMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O

Origin of Product

United States

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